Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate is an organic compound with the molecular formula C17H23NO5. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate typically involves the protection of azetidine with tert-butyl and benzyloxycarbonyl groups. One common method includes the reaction of azetidine with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of azetidine.
Reduction: Free amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate involves its ability to act as a protecting group for amines. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate: Similar structure but lacks the carbonyl group.
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: Contains a bromomethyl group instead of the benzyloxycarbonyl group.
Tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate: Contains a methylsulfonyl group instead of the benzyloxycarbonyl group
Uniqueness
Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate is unique due to its dual protecting groups, which provide enhanced stability and selective reactivity. This makes it particularly valuable in multi-step organic synthesis where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
tert-butyl 3-phenylmethoxycarbonyloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-14(18)17-9-13(10-17)21-15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
UNZVQWGASJEFET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.